molecular formula C10H9NO B6241725 3-(furan-3-yl)aniline CAS No. 936249-46-6

3-(furan-3-yl)aniline

Cat. No.: B6241725
CAS No.: 936249-46-6
M. Wt: 159.2
InChI Key:
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Description

“3-(furan-3-yl)aniline” is a chemical compound that is part of the furan family . Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry .


Synthesis Analysis

The synthesis of furan derivatives has been a subject of considerable interest due to their wide range of pharmaceutical applications . Recent advances in the synthesis of furan compounds have seen some classical methods being modified and improved, while other new methods have been developed . A vast variety of catalysts have been used for these transformations .


Molecular Structure Analysis

The molecular structure of “this compound” is C10H9NO . The crystal structure of a similar compound, (E)-3-(furan-2-yl)acrylonitrile, has been studied and found to be monoclinic .


Chemical Reactions Analysis

The reaction of “this compound” is supposed to start via the sulfonation of the triple bond of the acetylenic ester and the subsequent replacement of the OSO3 group by the amine . Another reaction involves the hydration of carbon–carbon double bonds in the side chain and furane ring .

Scientific Research Applications

Synthesis Techniques

Furan derivatives like 3-(furan-3-yl)aniline are synthesized using various techniques. An efficient synthesis method produces spiro furan-3(2H)-imine derivatives from α,β-unsaturated ketones and aniline derivatives. This reaction involves 1,4- addition of aniline followed by intramolecular cyclization (Rasras et al., 2021). Furthermore, aniline can react with aromatic heterocyclic aldehydes like furan-2-carbaldehyde to produce Schiff bases, which can be further utilized to create synthetic oxazepine structures characterized using various spectroscopic techniques (Jirjees, 2022).

Catalytic and Material Applications

This compound derivatives are used in the creation of high-performance materials. For instance, nano-colloidal silica-tethered polyhedral oligomeric silsesquioxanes with branches of 3-aminopropyltriethoxysilane serve as catalysts for synthesizing furan-2(5H)-ones. The process benefits from microwave irradiation, which ensures efficiency, economy, and adherence to green chemistry principles (Shahbazi-Alavi & Safaei‐Ghomi, 2019).

Spectroscopic Analysis and Structure Elucidation

The molecular structure and bonding of this compound derivatives are analyzed using spectroscopic methods. Infrared photodissociation spectra provide insights into the bonding preferences, revealing structures involving π-type or σ-type hydrogen bonds. This analysis helps in understanding the molecular interactions and stability of these compounds (Honkawa et al., 2003).

Applications in Organic Synthesis

This compound derivatives serve as key intermediates in organic synthesis, aiding in the formation of complex molecular structures. They are involved in amination/Diels-Alder sequences, leading to the production of polysubstituted anilines or stable oxabicyclic adducts, showcasing the versatility of furan derivatives in synthetic chemistry (Medimagh et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Furan-2-yl)aniline, indicates that it is harmful if swallowed or inhaled, and it causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Furan derivatives have been the subject of considerable interest due to their wide range of pharmaceutical applications . They have shown interesting biological activities, such as antimicrobial, cytotoxic, and antitumor properties . Therefore, there is potential for further exploration and development of “3-(furan-3-yl)aniline” and similar compounds in the future .

Properties

IUPAC Name

3-(furan-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDARHFLRKPAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313322
Record name 3-(3-Furanyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936249-46-6
Record name 3-(3-Furanyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936249-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Furanyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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